2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid

Catalog No.
S932462
CAS No.
2029729-91-5
M.F
C10H10F2N2O2
M. Wt
228.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid

CAS Number

2029729-91-5

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.2 g/mol

InChI

InChI=1S/C10H10F2N2O2/c11-10(12)3-5-14(6-10)8-7(9(15)16)2-1-4-13-8/h1-2,4H,3,5-6H2,(H,15,16)

InChI Key

GWYWBRBNPGWHBM-UHFFFAOYSA-N

SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)C(=O)O

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)C(=O)O

2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is a chemical compound characterized by its unique structure that combines a pyrrolidine ring with a nicotinic acid moiety. This compound is notable for its potential therapeutic applications, particularly in the context of neurological disorders. The presence of fluorine atoms in the pyrrolidine ring enhances its binding affinity to nicotinic acetylcholine receptors, making it a significant subject of research in pharmacology and medicinal chemistry.

  • Nicotinic Acid Receptor Ligand

    2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid contains a nicotinic acid moiety, which is a structural component of nicotine. Nicotinic acid binds to nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels found in the nervous system, muscles, and some immune cells . Research into nAChR ligands focuses on understanding their role in various physiological processes and neurological disorders like Alzheimer's disease and Parkinson's disease . The specific interaction of 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid with nAChRs requires further investigation.

  • Fluorine Substitution Effects

    The presence of two fluorine atoms on the pyrrolidine ring might influence the molecule's properties such as binding affinity, membrane permeability, and metabolic stability. Fluorine substitution is a common strategy in medicinal chemistry to modulate these properties for drug development purposes .

  • Modulator of Cellular Processes

    The nicotinic acid moiety can also interact with enzymes involved in cellular metabolism. Understanding how 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid affects these processes could be of interest in research on metabolism and related diseases.

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield alcohols or amines, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur, particularly at the fluorinated positions, allowing for the introduction of different nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Conducted using potassium permanganate in acidic conditions.
  • Reduction: Typically performed with lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles are often introduced in polar aprotic solvents like dimethyl sulfoxide.

Research indicates that 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid exhibits significant biological activity through its interaction with nicotinic acetylcholine receptors. These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions. The compound has been studied for its potential effects on cognitive functions and may serve as a therapeutic agent for conditions such as Alzheimer’s disease and schizophrenia.

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid typically involves several key steps:

  • Fluorination of Pyrrolidine: The initial step involves the fluorination of pyrrolidine to introduce two fluorine atoms at the 3-position. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
  • Coupling with Nicotinic Acid: The fluorinated pyrrolidine is then coupled with nicotinic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to optimize reaction efficiency and yield while maintaining the integrity of the compound.

2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid has several applications across various fields:

  • Pharmaceutical Research: Investigated as a potential therapeutic agent for neurological disorders due to its interaction with nicotinic receptors.
  • Coordination Chemistry: Used as a ligand in coordination chemistry and catalysis.
  • Agrochemicals: Explored for use in developing novel agrochemicals.

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropiperidine
  • Nicotinic Acid Derivatives

Comparison

2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is distinguished by its dual functional groups comprising a fluorinated pyrrolidine and a nicotinic acid moiety. This unique combination enhances its specificity and binding affinity for the α7 nicotinic acetylcholine receptor compared to other similar compounds. While 2-Fluoropyridine and 3-Fluoropiperidine also feature fluorinated structures, they lack the dual functionality that characterizes 2-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, making it particularly interesting for pharmacological applications.

XLogP3

1.6

Dates

Last modified: 08-16-2023

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